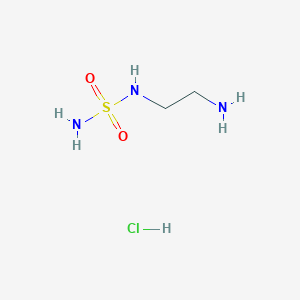
Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 143.6 g/mol. This compound is also known as Sulfathiazole, which is a member of the sulfonamide family of drugs.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition by Sulfamides
Sulfamides, including "Sulfamide, (2-aminoethyl)-, monohydrochloride (9CI)," play a significant role in inhibiting various enzymes, which is critical for designing drugs targeting specific biological pathways. Novel sulfamides synthesized from different compounds have shown potent inhibitory effects on carbonic anhydrase isoenzymes, a group of enzymes involved in many physiological and pathological processes. For instance, a series of sulfamides derived from 1-aminoindanes and 1-aminotetralin demonstrated micro-submicromolar inhibition constants against human carbonic anhydrase I and II isoenzymes, highlighting their therapeutic potential in treating conditions related to enzyme dysregulation (Akıncıoğlu et al., 2013).
Broad Therapeutic Potential
Sulfamides are pivotal in the design of a wide range of therapeutic agents due to their ability to form derivatives with specific biological activities. They have been used to create inhibitors for various enzymes, including carbonic anhydrases and a variety of proteases, which are crucial in developing treatments for diseases like cancer, viral infections, and metabolic disorders. The free or substituted sulfamide moiety is essential for binding to the active site of target enzymes, making it a versatile tool in drug design and development (Winum et al., 2006).
Medicinal Chemistry and Patent Insights
The sulfamide group's versatility is also reflected in its acceptance in medicinal chemistry, where it is incorporated into small-molecule therapeutics targeting a variety of diseases. The functional group has been found to substitute for other functional groups, such as sulfonamide and sulfamate, in drug molecules, showing its adaptability and utility in developing new medicinal compounds. Insights from patent reviews during the period 2006 – 2008 highlight the growing acceptance and potential of sulfamide derivatives in therapeutic applications, indicating a trend toward increasing utilization in drug discovery and development (Reitz et al., 2009).
Anticonvulsant and Antimicrobial Applications
Explorations into amino acid-derived sulfamides have opened new avenues for the design of anticonvulsant drugs. Research has confirmed the efficacy of certain sulfamide structures in suppressing convulsions in models of epilepsy, indicating their potential as new antiepileptic agents. This underscores sulfamides' role in expanding the therapeutic arsenal against neurological conditions (Gavernet et al., 2009). Additionally, the broad specificity and mutagenesis-enhanced binding profiles of sulfamide derivatives have been leveraged to improve the detection and inhibition of sulfonamides in bacterial pathogens, demonstrating their importance in addressing drug resistance and infectious disease treatment challenges (Korpimäki et al., 2002).
Eigenschaften
IUPAC Name |
1-amino-2-(sulfamoylamino)ethane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9N3O2S.ClH/c3-1-2-5-8(4,6)7;/h5H,1-3H2,(H2,4,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNBTCQKYCWXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

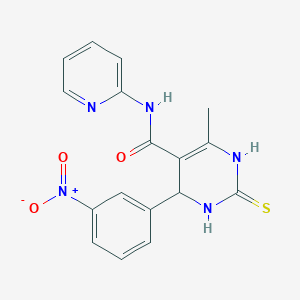
![2,4-dihydroxy-5,6-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2730202.png)
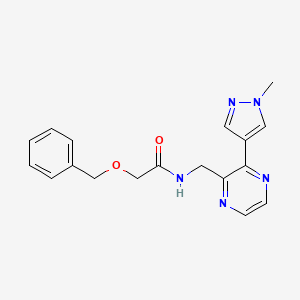
![Benzo(3,4)bicyclo[3.2.1]octen-2-one](/img/structure/B2730205.png)
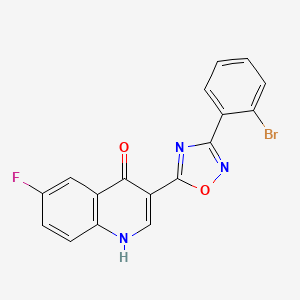

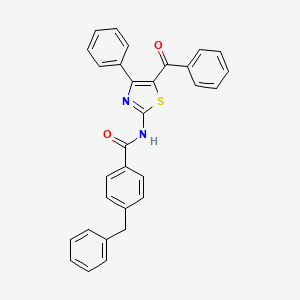
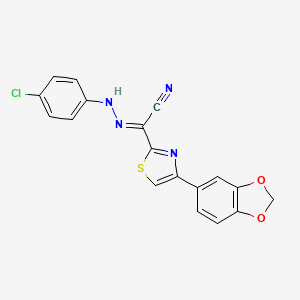
![5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B2730211.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730213.png)
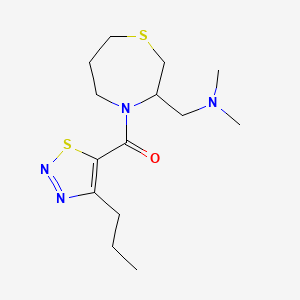
![1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730222.png)
![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2730223.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)